molecular formula C22H12N2O4S B14237335 4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol CAS No. 265998-18-3

4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol

Cat. No.: B14237335
CAS No.: 265998-18-3
M. Wt: 400.4 g/mol
InChI Key: DDCANIOOXMKQKL-UHFFFAOYSA-N
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Description

4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol is a complex organic compound characterized by its unique structure, which includes nitro groups, phenylethynyl groups, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol typically involves multi-step organic reactions The initial steps often include the nitration of a phenyl ring to introduce nitro groups, followed by the formation of ethynyl linkages through Sonogashira coupling reactions

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The phenylethynyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated phenylethynyl derivatives.

Scientific Research Applications

4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The nitro groups can participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-amine: Similar structure but with an amine group instead of a thiol group.

    4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-ol: Contains a hydroxyl group instead of a thiol group.

Uniqueness

The presence of both nitro and thiol groups in 4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol makes it unique, as it can participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

265998-18-3

Molecular Formula

C22H12N2O4S

Molecular Weight

400.4 g/mol

IUPAC Name

4-[2-[2,5-dinitro-4-(2-phenylethynyl)phenyl]ethynyl]benzenethiol

InChI

InChI=1S/C22H12N2O4S/c25-23(26)21-15-19(11-7-17-8-12-20(29)13-9-17)22(24(27)28)14-18(21)10-6-16-4-2-1-3-5-16/h1-5,8-9,12-15,29H

InChI Key

DDCANIOOXMKQKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC(=C(C=C2[N+](=O)[O-])C#CC3=CC=C(C=C3)S)[N+](=O)[O-]

Origin of Product

United States

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